1-(4-CHLOROPHENYL)-2-[3-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE
Overview
Description
1-(4-CHLOROPHENYL)-2-[3-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is a synthetic organic compound that features a chlorophenyl group, a quinoxaline moiety, and a phenoxy linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-2-[3-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Moiety: Starting from o-phenylenediamine and a suitable diketone.
Introduction of the Chlorophenyl Group: Through a Friedel-Crafts acylation reaction.
Phenoxy Linkage Formation: Via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-2-[3-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Potentially forming quinoxaline N-oxides.
Reduction: Reducing the carbonyl group to an alcohol.
Substitution: Halogen substitution on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
1-(4-CHLOROPHENYL)-2-[3-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Possible applications in materials science, such as in the development of polymers or coatings.
Mechanism of Action
The mechanism of action for 1-(4-CHLOROPHENYL)-2-[3-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-phenoxyethanone: Lacks the quinoxaline moiety.
2-(4-Chlorophenyl)-3-quinoxalinylphenol: Different linkage between the phenyl and quinoxaline groups.
1-(4-Bromophenyl)-2-[3-(2-Quinoxalinyl)phenoxy]-1-ethanone: Bromine instead of chlorine.
Uniqueness
1-(4-CHLOROPHENYL)-2-[3-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(3-quinoxalin-2-ylphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-17-10-8-15(9-11-17)22(26)14-27-18-5-3-4-16(12-18)21-13-24-19-6-1-2-7-20(19)25-21/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBQYRUPWQAKFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OCC(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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